7-Hydrazinylquinoline
Overview
Description
7-Hydrazinylquinoline is a chemical compound with the molecular formula C9H9N3. It is a derivative of quinoline, a nitrogenous tertiary base . The hydrochloride form of this compound has a molecular weight of 195.65 .
Synthesis Analysis
The synthesis of quinoline and its derivatives, including this compound, has been a subject of research. One method involves the use of α,β-unsaturated aldehydes . Another approach combines suitable aldehydes with hydrazides . These methods highlight the use of catalytic systems and the synthetic advantages of the reactions .Molecular Structure Analysis
The InChI code for this compound hydrochloride is1S/C9H9N3.ClH/c10-12-8-4-3-7-2-1-5-11-9(7)6-8;/h1-6,12H,10H2;1H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Antimicrobial and Antifungal Activities
7-Hydrazinylquinoline and its derivatives demonstrate notable antimicrobial and antifungal properties. For instance, certain 1,4-disubstituted-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, derived from this compound, exhibit significant activity against pathogens like Mycobacterium tuberculosis and fungi such as Candida albicans and Aspergillus niger (Alagarsamy et al., 2006). Additionally, novel Schiff bases bearing 4-aminoquinoline moiety, synthesized from this compound, show potent inhibitory activity against Mycobacterium tuberculosis (Salve, Alegaon, & Sriram, 2017).
Antioxidant, Anticancer, and Antiviral Properties
Research on quinoxaline hydrazone derivatives, including those from this compound, has revealed their potential in antioxidant, anticancer, and antiviral applications. Some of these compounds have shown potent scavenging activities against radicals and broad-spectrum activity against various cancer cell lines, including leukemia and ovarian cancer cells. Moreover, these compounds exhibited weak antiviral activity against Herpes Simplex virus type-1 (El-Tombary & El‐Hawash, 2014).
Synthesis of Novel Organic Compounds
This compound plays a crucial role in the synthesis of novel organic compounds. For example, it is used in the highly regioselective C4-hydrazinylation of 2,4-dichloroquinolines, leading to the synthesis of aminoquinoline substituted pyrrolidin-2,5-diones (Kumar et al., 2014). This demonstrates its utility in creating diverse organic structures with potential applications in various fields of chemistry and medicine.
Antibacterial Activity
Some new 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives, synthesized from this compound, show significant antibacterial activity, particularly against bacteria like Bacillus subtilis and fungi such as Aspergillus niger (Le, Pham, & Nguyen, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
7-Hydrazinylquinoline primarily targets Mycobacterium tuberculosis DNA gyrase . DNA gyrase is an enzyme that regulates DNA topology in Mycobacterium tuberculosis and has been a target of choice for antibacterial therapy . It also targets Schistosoma mansoni’s cathepsin B1 enzyme (SmCB1) , which plays a crucial role in hemoglobin degradation within the worm’s gut and its nutrition processes .
Mode of Action
This compound interacts with its targets by inhibiting their function. For instance, it inhibits the DNA gyrase in Mycobacterium tuberculosis, thereby disrupting the bacteria’s DNA replication process . Similarly, it inhibits the SmCB1 enzyme in Schistosoma mansoni, affecting the worm’s nutrition processes .
Biochemical Pathways
Given its inhibitory action on dna gyrase and smcb1, it can be inferred that it affects the dna replication process in mycobacterium tuberculosis and the hemoglobin degradation pathway in schistosoma mansoni .
Pharmacokinetics
A study has reported the prediction of the pharmacokinetic properties of some quinoline compounds using qikprop software
Result of Action
The inhibition of DNA gyrase by this compound results in the disruption of DNA replication in Mycobacterium tuberculosis, leading to the death of the bacteria . Similarly, the inhibition of SmCB1 in Schistosoma mansoni disrupts the worm’s nutrition processes, potentially leading to its death .
Biochemical Analysis
Biochemical Properties
Quinoline, the parent compound, is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the quinoline derivative.
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline and its derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
quinolin-7-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGSIFNFGXGLCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)NN)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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